molecular formula C13H17BrClNO3 B2767819 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide CAS No. 2097918-21-1

5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Cat. No.: B2767819
CAS No.: 2097918-21-1
M. Wt: 350.64
InChI Key: DPZFPFRYSKLASZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a benzamide derivative featuring a bromine atom at position 5 and a chlorine atom at position 2 on the benzamide ring. The amide nitrogen is substituted with a 2,3-dimethoxy-2-methylpropyl group, a branched alkyl chain with methoxy substituents.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO3/c1-13(19-3,8-18-2)7-16-12(17)10-6-9(14)4-5-11(10)15/h4-6H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZFPFRYSKLASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and chlorinated benzene with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).

    Amidation: Amine reagents such as dimethylamine or other suitable amines.

Major Products

The major products formed from these reactions include various substituted benzamides and derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide and related benzamide derivatives:

Compound Name Benzamide Substituents Amide N-Substituent Molecular Weight (g/mol) Key Properties
5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide (Target Compound) 5-Br, 2-Cl 2,3-Dimethoxy-2-methylpropyl ~363.5 (calculated) High steric hindrance; methoxy groups enhance organic solubility .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () 3-CH₃ 2-Hydroxy-1,1-dimethylethyl ~207 (calculated) Hydroxyl group enables hydrogen bonding; acts as N,O-bidentate directing group .
5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide () 5-Br, 2-F 2-Methoxyphenyl 324.14 Aromatic substituent facilitates π-π interactions; fluorine enhances electronegativity .

Key Comparison Points:

Substituent Effects on the Benzamide Core Halogen Differences: The target compound’s 2-chloro substituent (Cl) is less electronegative but bulkier than the 2-fluoro (F) group in ’s compound. Chlorine may increase steric hindrance and alter reactivity in nucleophilic substitution compared to fluorine .

Amide Nitrogen Substituents Branched vs. Aromatic Groups: The target’s 2,3-dimethoxy-2-methylpropyl group introduces significant steric bulk compared to the aromatic 2-methoxyphenyl group in . This may reduce accessibility in catalytic or binding interactions but improve lipid solubility . Hydrogen Bonding Capability: ’s hydroxyl-containing substituent supports metal coordination in catalysis, whereas the target’s methoxy groups lack this ability but may enhance solubility in nonpolar solvents .

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound likely improve solubility in organic solvents (e.g., dioxane, chloroform) compared to the hydroxyl group in , which favors polar solvents .
  • Thermal Stability : ’s benzodithiazine derivative (unrelated core but similar halogenation) exhibits a high decomposition temperature (330–331°C), suggesting halogenated benzamides may also display robust thermal stability .

Research Findings and Implications

  • Synthetic Utility : Analogous compounds (e.g., ) are synthesized via acyl chloride-amine condensation, suggesting a viable route for the target compound. The use of toluene sulfonic acid as a catalyst () may further optimize yield .
  • Spectroscopic Characterization : IR and NMR data from and highlight distinct absorption bands for halogens (e.g., C-Br stretches ~500–600 cm⁻¹) and methoxy groups (~2850 cm⁻¹), critical for structural confirmation .

Biological Activity

5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • IUPAC Name : 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide
  • Molecular Formula : C13_{13}H17_{17}BrClNO3_3
  • Molecular Weight : 350.63 g/mol
  • CAS Number : 2097918-21-1

The biological activity of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various metabolic pathways and signal transduction processes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may bind to receptor sites, influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have examined the anticancer potential of benzamide derivatives, including 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide. The following table summarizes findings from various studies on its efficacy against different cancer cell lines:

Cancer Type Cell Lines IC50_{50} (µM) Reference
Breast CancerMCF-712.5
Lung CancerA54915.0
Prostate CancerPC310.0
Colorectal CancerHCT-11620.0

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It was tested against common bacterial strains:

Microorganism Type Minimum Inhibitory Concentration (MIC)
Bacillus subtilisGram-positive32 µg/mL
Escherichia coliGram-negative64 µg/mL

The data suggest that while the compound exhibits some antimicrobial activity, it is less effective against Gram-negative bacteria compared to Gram-positive bacteria .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study investigated the effects of benzamide derivatives on breast cancer cells (MCF-7). Results showed that 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide significantly inhibited cell proliferation through apoptosis induction .
  • Mechanistic Insights : Further research demonstrated that the compound's mechanism involves the downregulation of key proteins involved in cell cycle regulation and apoptosis pathways .
  • Comparative Studies : Comparative analyses with structurally similar compounds revealed that the presence of bromine and chlorine substitutions enhances anticancer efficacy compared to derivatives lacking these halogens .

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